2,6-Bis(difluoromethoxy)benzo[d]oxazole
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Overview
Description
2,6-Bis(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with difluoromethoxy groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(difluoromethoxy)benzo[d]oxazole typically involves the introduction of difluoromethoxy groups onto a benzoxazole scaffold. One common method includes the reaction of a suitable benzoxazole precursor with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as difluoromethyl phenyl sulfone or difluoromethyl triphenylphosphonium bromide in the presence of a base .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethoxy groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the difluoromethoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the difluoromethoxy groups.
Scientific Research Applications
2,6-Bis(difluoromethoxy)benzo[d]oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy groups can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry for drug development .
Comparison with Similar Compounds
2,6-Diphenylbenzo[d]oxazole: This compound has phenyl groups instead of difluoromethoxy groups and is used in different applications, such as nonlinear optical materials.
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine: This compound features benzimidazole groups and is known for its coordination chemistry and biological properties.
Uniqueness: 2,6-Bis(difluoromethoxy)benzo[d]oxazole is unique due to the presence of difluoromethoxy groups, which impart distinct chemical and physical properties. These properties can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it valuable for various applications.
Properties
Molecular Formula |
C9H5F4NO3 |
---|---|
Molecular Weight |
251.13 g/mol |
IUPAC Name |
2,6-bis(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO3/c10-7(11)15-4-1-2-5-6(3-4)16-9(14-5)17-8(12)13/h1-3,7-8H |
InChI Key |
YATHOGZBFKYQQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)OC(=N2)OC(F)F |
Origin of Product |
United States |
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